Thioether Bridge at C-4 Confers ATP-Competitive Kinase Binding Mode Absent in 4-Oxo Congeners
The thioether (-S-) bridge at the pyrimidine 4-position of CAS 380333-27-7 enables an ATP-competitive kinase binding mode that is structurally precluded in 4-oxo thienopyrimidine derivatives. In the closely related (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid series studied by Golub et al., the 4-ylthio linkage was demonstrated to be essential for occupation of the ATP adenine-binding pocket of human CK2, with the most potent analog (TTP 22) achieving IC₅₀ = 0.1 µM and Ki = 40 nM [1]. By contrast, 4-oxo thieno[2,3-d]pyrimidin-4(3H)-ones lacking this thioether bridge show no reported kinase inhibition and instead exhibit only antimicrobial/fungicidal activity, with MIC values in the 0.05–0.13 mM range for the most active antibacterial derivatives [2]. This binding-mode dichotomy means that CAS 380333-27-7 occupies a distinct target engagement space relative to its 4-oxo congeners.
| Evidence Dimension | Kinase inhibition potency (CK2 IC₅₀) vs. antibacterial MIC |
|---|---|
| Target Compound Data | Thioether bridge present; kinase inhibitor scaffold confirmed by class analogs (TTP 22 IC₅₀ = 0.1 µM on CK2) [1] |
| Comparator Or Baseline | 4-Oxo thieno[2,3-d]pyrimidin-4(3H)-ones (no thioether): no kinase inhibition reported; antibacterial MIC = 0.05–0.13 mM [2] |
| Quantified Difference | Binding mode shift from ATP-competitive kinase inhibition (IC₅₀ ~0.1 µM range for thioether class) to antibacterial activity (MIC ~0.05 mM) upon removal of the 4-ylthio bridge |
| Conditions | CK2: in vitro enzymatic assay (Golub et al., 2011). Antibacterial: broth microdilution against Gram-positive and Gram-negative bacteria (Elmenier et al., 2021). |
Why This Matters
Procurement of a 4-oxo or 4-amino analog instead of the 4-ylthio compound will redirect the screening output from kinase-focused hits to antimicrobial actives, invalidating target-based drug discovery campaigns.
- [1] Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870–876. https://doi.org/10.1016/j.ejmech.2010.12.025 View Source
- [2] Elmenier, F. M., Lasheen, D. S., & Abouzid, K. A. M. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315–332. https://doi.org/10.1080/14756366.2021.2010729 View Source
